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molecular formula C12H13NO4 B8545600 alpha-[(2-Carboxy-4-methylphenyl)amino]-gamma-butyrolactone

alpha-[(2-Carboxy-4-methylphenyl)amino]-gamma-butyrolactone

Cat. No. B8545600
M. Wt: 235.24 g/mol
InChI Key: BIMVHBYTALZFGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04154731

Procedure details

In the method of the Reference Example 1, 5-methylanthranilic acid was reacted in the place of anthranilic acid to obtain α[(2-carboxy-4-methylphenyl)amino]-γ-butyrolactone, melting point: 199°-200° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[C:6]([C:7]([OH:9])=[O:8])[C:5]([NH2:11])=[CH:4][CH:3]=1.[C:12]([OH:21])(=[O:20])[C:13]1C(=CC=[CH:18][CH:19]=1)N>>[C:7]([C:6]1[CH:10]=[C:2]([CH3:1])[CH:3]=[CH:4][C:5]=1[NH:11][CH:13]1[CH2:19][CH2:18][O:21][C:12]1=[O:20])([OH:9])=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C(C(=O)O)=C1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C1=C(C=CC(=C1)C)NC1C(=O)OCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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